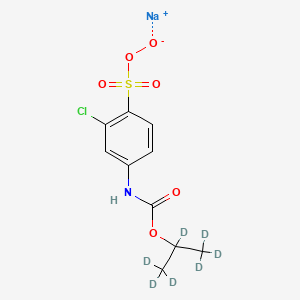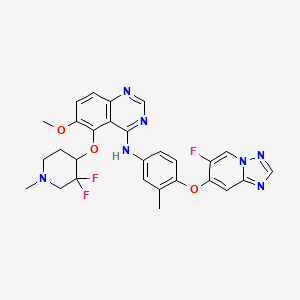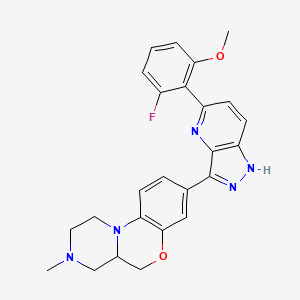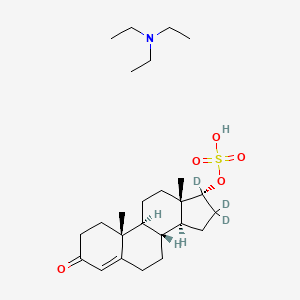
Epitestosterone Sulfate-d3 Triethylamine Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of Epitestosterone Sulfate-d3 Triethylamine Salt involves the synthesis of epitestosterone sulfate followed by the introduction of deuterium (d3) and the formation of the triethylamine salt. The synthetic route typically includes:
Sulfation of Epitestosterone: Epitestosterone is reacted with a sulfating agent to form epitestosterone sulfate.
Deuterium Labeling: The sulfate ester is then labeled with deuterium (d3) to produce epitestosterone sulfate-d3.
Formation of Triethylamine Salt: Finally, the deuterium-labeled sulfate is reacted with triethylamine to form the triethylamine salt
化学反应分析
Epitestosterone Sulfate-d3 Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The sulfate group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Epitestosterone Sulfate-d3 Triethylamine Salt has several scientific research applications:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Metabolic Disease Research: The compound is used in the study of metabolic diseases, particularly in understanding the role of epitestosterone and its derivatives in metabolic pathways.
Isotope Labeling: The deuterium labeling makes it useful in various isotope labeling studies, including mass spectrometry.
作用机制
The mechanism of action of Epitestosterone Sulfate-d3 Triethylamine Salt involves its interaction with specific molecular targets and pathways. The sulfate group allows it to interact with sulfotransferase enzymes, which play a role in the metabolism of steroids. The deuterium labeling provides a unique signature that can be tracked in metabolic studies, allowing researchers to understand the compound’s effects on various biological pathways .
相似化合物的比较
Epitestosterone Sulfate-d3 Triethylamine Salt can be compared with other similar compounds such as:
Testosterone Sulfate: Similar in structure but lacks the deuterium labeling.
Epitestosterone Sulfate: The non-deuterated version of the compound.
Dehydroepiandrosterone Sulfate (DHEA-S): Another sulfate ester of a steroid, used in similar research applications.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in isotope labeling studies and mass spectrometry .
属性
分子式 |
C25H43NO5S |
|---|---|
分子量 |
472.7 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1/i6D2,17D; |
InChI 键 |
AGRILWRSYZNKSA-KUUOEBSESA-N |
手性 SMILES |
[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OS(=O)(=O)O.CCN(CC)CC |
规范 SMILES |
CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


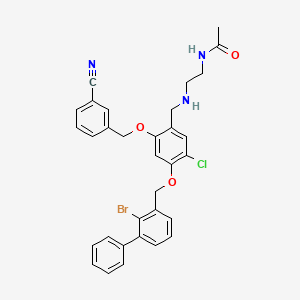
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/structure/B12415081.png)
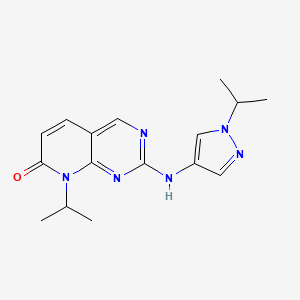
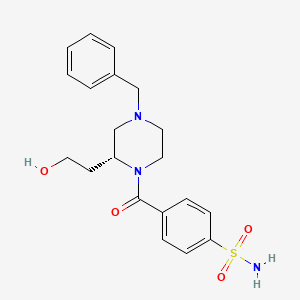
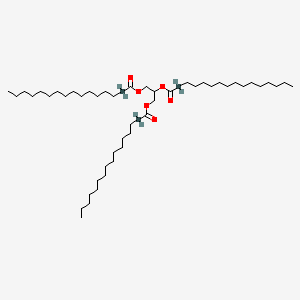
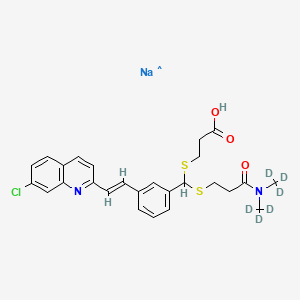
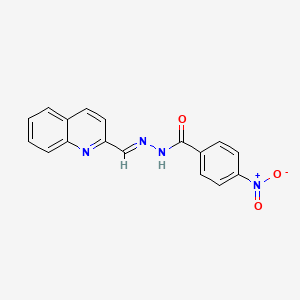
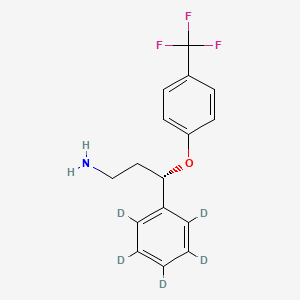
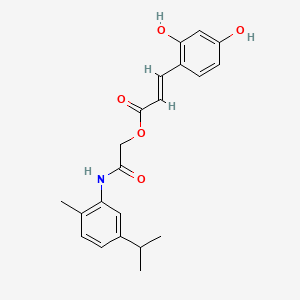
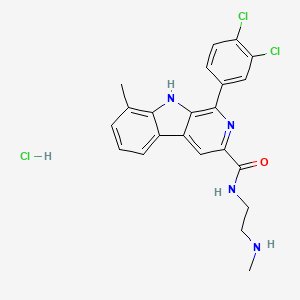
![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
